2,4-Dioxo-4-pyridin-3-ylbutanoic acid
Overview
Description
2,4-Dioxo-4-pyridin-3-ylbutanoic acid is a chemical compound belonging to the pyridine family. It is characterized by its white crystalline powder form and its solubility in water and organic solvents. This compound has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
The synthetic routes for 2,4-Dioxo-4-pyridin-3-ylbutanoic acid typically involve the use of heterocyclic building blocks. One common method includes the reaction of pyridine derivatives with butanoic acid under controlled conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound .
Chemical Reactions Analysis
2,4-Dioxo-4-pyridin-3-ylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2,4-Dioxo-4-pyridin-3-ylbutanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-Dioxo-4-pyridin-3-ylbutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
2,4-Dioxo-4-pyridin-3-ylbutanoic acid can be compared with other similar compounds, such as:
- 4-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid
- 4-[4-(1H-imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid
- (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific pyridine-based structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2,4-dioxo-4-pyridin-3-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-7(4-8(12)9(13)14)6-2-1-3-10-5-6/h1-3,5H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISWNSJFMUGNKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333673 | |
Record name | 2,4-dioxo-4-pyridin-3-ylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394655-14-2 | |
Record name | 2,4-dioxo-4-pyridin-3-ylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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